N-(3-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-13-5-3-8-16(11-13)22(2)27(24,25)17-9-10-26-18(17)19(23)21-15-7-4-6-14(20)12-15/h3-12H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUOYJVNXQQQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiophene ring : A five-membered aromatic ring containing sulfur.
- Carboxamide group : Contributes to its solubility and interaction with biological targets.
- Sulfamoyl moiety : Enhances the compound's biological activity by potentially interacting with various enzymes.
The molecular formula of this compound is with a molecular weight of approximately 364.88 g/mol.
Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Molecular docking studies suggest that this compound can effectively bind to active sites of enzymes involved in cancer progression and inflammation. It shows favorable binding affinities to protein targets relevant to these disease processes.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly in the G2/M phase, leading to inhibited proliferation .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with thiophene structures have demonstrated potent activity against various cancer cell lines:
- Hep3B Cell Line : The compound exhibits an IC50 value indicative of its effectiveness in inhibiting cancer cell growth. Similar thiophene derivatives have shown IC50 values as low as 5.46 µM against Hep3B cells, suggesting potential for further development .
Anti-inflammatory Effects
The structural components of this compound suggest it may also possess anti-inflammatory properties. Compounds with similar sulfamoyl groups are known to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Thiophene Carboxamide Derivatives :
- Molecular Docking Studies :
Data Table: Biological Activity Summary
| Activity Type | Target Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Hep3B | 5.46 | Inhibition of cell proliferation |
| Anti-inflammatory | Various | Not specified | Inhibition of inflammatory pathways |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Position and Halogen Effects: The 4-bromophenyl analog (465.39 g/mol) replaces chlorine with bromine, increasing steric bulk and lipophilicity, which may influence membrane permeability .
Sulfamoyl vs. Sulfonyl Groups :
- The target compound’s sulfamoyl group (N–S bond) offers hydrogen-bonding capability, unlike the sulfonyl group (S=O) in the compound (426.34 g/mol). This difference may impact solubility and target affinity .
Methyl Substitution :
- The methyl(3-methylphenyl) substituent in the target compound provides steric hindrance compared to the unsubstituted (4-chlorophenyl)methanesulfonyl group in the compound.
Research Implications and Limitations
- Availability : The 17 mg availability of the 4-bromophenyl analog (F420-0126) suggests its use in preliminary assays, though biological data remain unreported .
- Synthetic Utility : The sulfamoyl-thiophene scaffold is versatile for derivatization, as seen in analogs with varying aryl and halogen substituents.
- Data Gaps : Direct pharmacological comparisons (e.g., IC₅₀ values, solubility) are absent in the provided evidence, necessitating further experimental validation.
Q & A
Q. What are the common synthetic routes for N-(3-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling thiophene carboxylates with chlorophenyl derivatives. For example:
- Acylation : React thiophene-2-carbonyl chloride with 3-chloroaniline in acetonitrile under reflux (1–3 hours), followed by solvent evaporation for crystallization .
- Sulfamoylation : Introduce the methyl(3-methylphenyl)sulfamoyl group via sulfonic acid chloride intermediates in dry CH₂Cl₂ under nitrogen, purified by reverse-phase HPLC (methanol-water gradient) .
- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of anhydrides) and solvent polarity to improve yields (67% reported in ).
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, NH and C=O peaks in IR (e.g., 1670–1730 cm⁻¹) validate amide bonds .
- Mass Spectrometry : LC-MS and HRMS verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl interactions) .
Q. What structural features influence its biological activity?
- Methodological Answer :
- Sulfamoyl Group : Enhances solubility and hydrogen-bonding capacity, critical for target binding .
- Chlorophenyl Moiety : Increases lipophilicity, improving membrane permeability .
- Thiophene Core : Stabilizes planar conformation, facilitating π-π stacking with enzyme active sites .
Q. How is preliminary biological activity screened?
- Methodological Answer :
- Antibacterial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthesis yields (e.g., 47% vs. 67%)?
- Methodological Answer :
- Parameter Screening : Use design of experiments (DoE) to test variables like solvent (CH₂Cl₂ vs. DMF), temperature (reflux vs. RT), and catalyst (triethylamine vs. DMAP) .
- Purification : Compare HPLC vs. recrystallization efficiency; methanol-water gradients reduce byproduct contamination .
Q. What insights does crystallography provide into its supramolecular interactions?
- Methodological Answer :
- Weak Interactions : C–H⋯O and C–H⋯S contacts (2.8–3.2 Å) stabilize crystal packing, as seen in N-(2-nitrophenyl)thiophene-2-carboxamide .
- Dihedral Angles : Thiophene-benzene dihedrals (8.5–13.5°) influence solubility; larger angles reduce π-stacking in solution .
Q. What mechanistic hypotheses explain its antibacterial activity?
- Methodological Answer :
- Enzyme Inhibition : Molecular docking suggests sulfamoyl groups inhibit dihydropteroate synthase (DHPS) via competitive binding with p-aminobenzoic acid .
- Membrane Disruption : Amphiphilic structure (logP ~3.5) may disrupt bacterial lipid bilayers, validated via fluorescent probe leakage assays .
Q. Can green chemistry approaches improve its synthesis?
- Methodological Answer :
- Solvent-Free Routes : Explore mechanochemical synthesis using ball milling for anhydride couplings .
- Biocatalysis : Lipase-mediated amidation in ionic liquids to replace SOCl₂ .
Q. How do substituent variations impact structure-activity relationships (SAR)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
